molecular formula C8H8OS B8797760 2,3-dihydro-1-benzothiophen-5-ol CAS No. 129478-13-3

2,3-dihydro-1-benzothiophen-5-ol

Cat. No. B8797760
M. Wt: 152.22 g/mol
InChI Key: ZYMXZSZJIUOWDL-UHFFFAOYSA-N
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Patent
US04963580

Procedure details

Scheme I depicts the preparation of the simplest member (2) of the invention, that is where R4 and R6 are both hydrogen. Triethylsilane is reacted with 5-hydroxybenzothiophene in a suitable solvent, e.g, trifluoroacetic acid (TFA) to yield the 5-hydroxy-2,3-dihydrobenzothiophene. ##STR4##
[Compound]
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H][H].C([SiH](CC)CC)C.[OH:10][C:11]1[CH:12]=[CH:13][C:14]2[S:18][CH:17]=[CH:16][C:15]=2[CH:19]=1.FC(F)(F)C(O)=O>>[OH:10][C:11]1[CH:12]=[CH:13][C:14]2[S:18][CH2:17][CH2:16][C:15]=2[CH:19]=1

Inputs

Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=CC2=C(C=CS2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(CCS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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